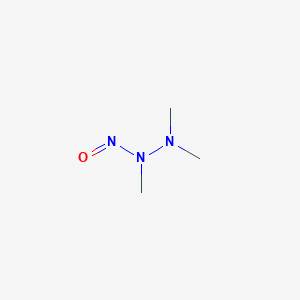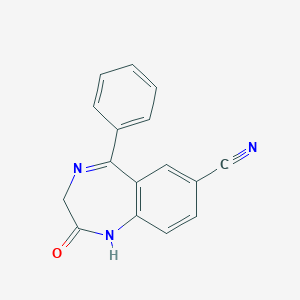
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one, also known as CP-154,526, is a synthetic compound that belongs to the class of benzodiazepines. It is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, which plays a crucial role in the stress response system. CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders.
Scientific Research Applications
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of cortisol, a hormone that is associated with stress response. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has also been shown to reduce the symptoms of anxiety and depression in animal models.
Mechanism Of Action
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response system. CRF1 receptors are widely distributed in the brain, and their activation leads to the release of stress hormones, such as cortisol. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one blocks the binding of CRF to its receptor, thereby preventing the activation of the stress response system.
Biochemical And Physiological Effects
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been shown to reduce the release of stress hormones, such as cortisol, in response to stress. It has also been shown to reduce the symptoms of anxiety and depression in animal models. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been found to have a low toxicity profile, and its effects are reversible.
Advantages And Limitations For Lab Experiments
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one is a highly selective antagonist of the CRF1 receptor, which makes it a valuable tool for studying the role of the CRF system in stress-related disorders. It has been used in various animal models to investigate the effects of stress on behavior and physiology. However, 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has a short half-life, which limits its use in long-term experiments. It also has poor solubility, which can make it difficult to administer in certain experimental conditions.
Future Directions
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has shown promising results in preclinical studies for its potential therapeutic applications in stress-related disorders. Future research could focus on developing more stable analogs of 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one with improved pharmacokinetic properties. The role of the CRF system in various stress-related disorders could also be further investigated using 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one. Additionally, 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one could be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenones with cyanogen bromide, followed by cyclization and subsequent reaction with phenyl isocyanate. The final product is obtained through purification and recrystallization. The synthesis method has been optimized to produce high yields of pure 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one.
properties
CAS RN |
17562-53-7 |
|---|---|
Product Name |
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one |
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-7-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-9-11-6-7-14-13(8-11)16(18-10-15(20)19-14)12-4-2-1-3-5-12/h1-8H,10H2,(H,19,20) |
InChI Key |
QACRPTMZILAANP-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)C#N)C(=N1)C3=CC=CC=C3 |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)C#N)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



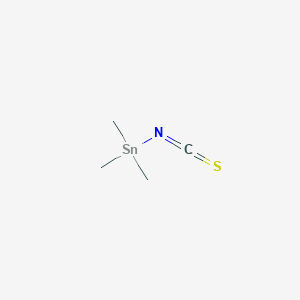

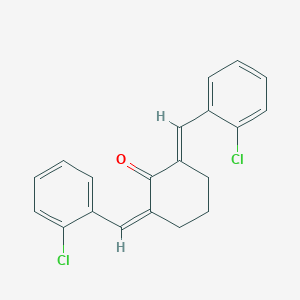
acetic acid](/img/structure/B90747.png)
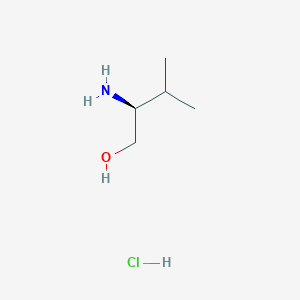
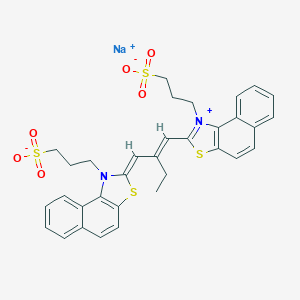
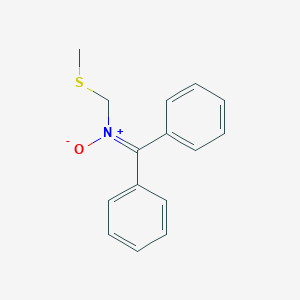
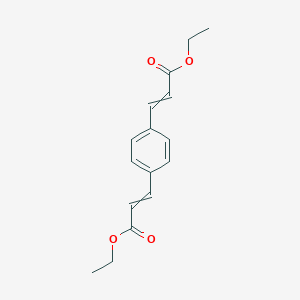
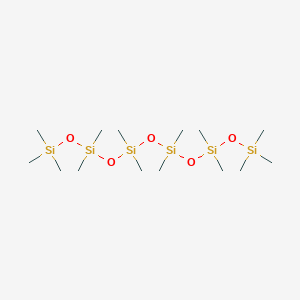
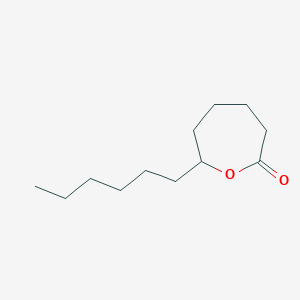
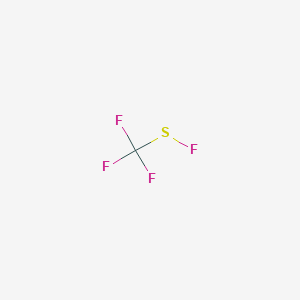
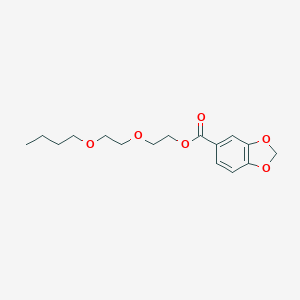
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
